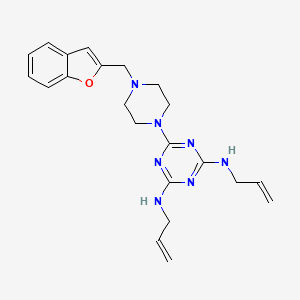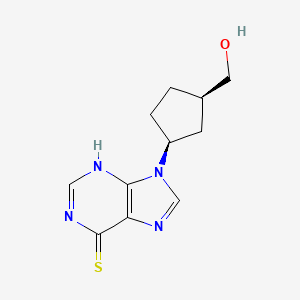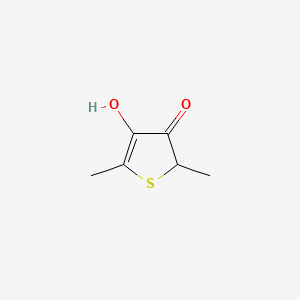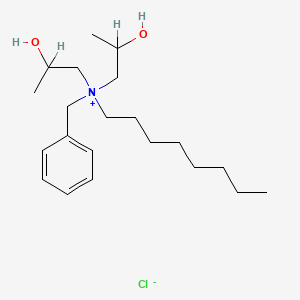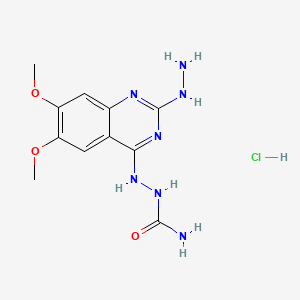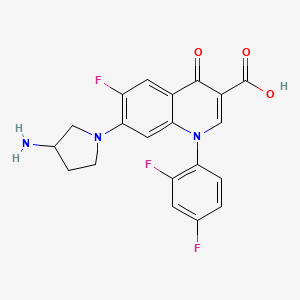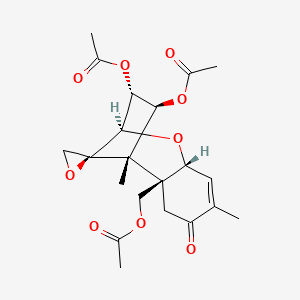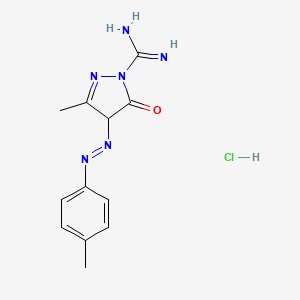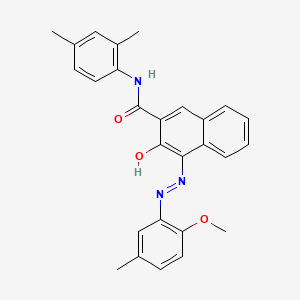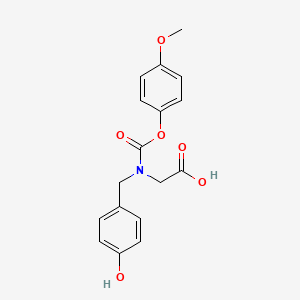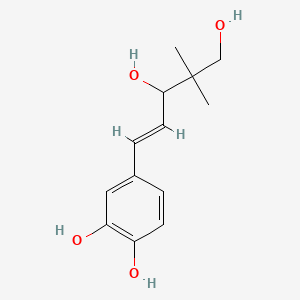
1,2-Benzenediol, 4-(3,5-dihydroxy-4,4-dimethyl-1-pentenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenediol, 4-(3,5-dihydroxy-4,4-dimethyl-1-pentenyl)- is an organic compound that belongs to the class of benzenediols. This compound is characterized by the presence of two hydroxyl groups attached to a benzene ring, along with a side chain containing additional hydroxyl groups and a double bond. The molecular structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 4-(3,5-dihydroxy-4,4-dimethyl-1-pentenyl)- can be achieved through several synthetic routes. One common method involves the hydrolysis of o-chlorophenol in an alkaline medium . This reaction typically requires the use of a strong base, such as sodium hydroxide, to facilitate the hydrolysis process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the Dakin oxidation is an organic redox reaction that can be used to produce benzenediols from hydroxylated phenyl aldehydes or ketones using hydrogen peroxide in a basic medium . This method is advantageous due to its high yield and relatively mild reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzenediol, 4-(3,5-dihydroxy-4,4-dimethyl-1-pentenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert the compound into different hydroquinone derivatives.
Substitution: The hydroxyl groups on the benzene ring can participate in substitution reactions, leading to the formation of various substituted benzenediols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, sulfonic acids, and nitrating agents.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinone derivatives, and various substituted benzenediols. These products have significant applications in the chemical industry and scientific research.
Wissenschaftliche Forschungsanwendungen
1,2-Benzenediol, 4-(3,5-dihydroxy-4,4-dimethyl-1-pentenyl)- has a wide range of applications in scientific research:
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Benzenediol, 4-(3,5-dihydroxy-4,4-dimethyl-1-pentenyl)- involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring and the side chain allow the compound to participate in redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, the compound’s ability to form hydrogen bonds and interact with cellular membranes contributes to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Benzenediol (Catechol): A simpler benzenediol with two hydroxyl groups on the benzene ring.
1,3-Benzenediol, 4,5-dimethyl-: A benzenediol with methyl groups in addition to hydroxyl groups.
4-Methylcatechol: A methylated derivative of catechol.
Uniqueness
1,2-Benzenediol, 4-(3,5-dihydroxy-4,4-dimethyl-1-pentenyl)- is unique due to its complex structure, which includes additional hydroxyl groups and a double bond in the side chain
Eigenschaften
CAS-Nummer |
106174-93-0 |
|---|---|
Molekularformel |
C13H18O4 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
4-[(E)-3,5-dihydroxy-4,4-dimethylpent-1-enyl]benzene-1,2-diol |
InChI |
InChI=1S/C13H18O4/c1-13(2,8-14)12(17)6-4-9-3-5-10(15)11(16)7-9/h3-7,12,14-17H,8H2,1-2H3/b6-4+ |
InChI-Schlüssel |
UVPAQWUWBVMAPV-GQCTYLIASA-N |
Isomerische SMILES |
CC(C)(CO)C(/C=C/C1=CC(=C(C=C1)O)O)O |
Kanonische SMILES |
CC(C)(CO)C(C=CC1=CC(=C(C=C1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


